molecular formula C2H3P B14280145 2H-Phosphirene CAS No. 132515-08-3

2H-Phosphirene

Cat. No.: B14280145
CAS No.: 132515-08-3
M. Wt: 58.02 g/mol
InChI Key: VTRDIKSNUXRZTF-UHFFFAOYSA-N
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Description

2H-Phosphirene is a cyclic organophosphorus compound with the molecular formula C₂H₃P. It is a member of the phosphirene family, which are three-membered ring compounds containing phosphorus. The unique structure of this compound, where the double bond is between the phosphorus atom and a carbon atom, distinguishes it from its isomer, 1H-Phosphirene, where the double bond is between the two carbon atoms .

Preparation Methods

The synthesis of 2H-Phosphirene typically involves the reaction of an electrophilic diamidocarbene with tert-butylphosphaalkyne. This reaction produces a room-temperature-stable crystalline this compound . The first this compound was synthesized in 1987 by the Regitz group, and its chemistry remained relatively dormant until recent studies by the Stephan group .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. Most preparations are conducted in research laboratories under controlled conditions.

Chemical Reactions Analysis

2H-Phosphirene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert this compound to phosphines.

    Substitution: It can undergo substitution reactions where the phosphorus atom is replaced by other groups.

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and various halogenating agents . Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphirenes.

Scientific Research Applications

2H-Phosphirene has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organophosphorus compounds. Its unique structure allows for the study of phosphorus-containing ring systems.

    Biology: While direct biological applications are limited, derivatives of this compound may be explored for potential biological activity.

    Medicine: Research into organophosphorus compounds often includes investigations into their potential medicinal properties, such as enzyme inhibition.

    Industry: In industry, this compound and its derivatives can be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2H-Phosphirene involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom. The phosphorus atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows this compound to interact with a wide range of molecular targets and pathways .

Comparison with Similar Compounds

2H-Phosphirene can be compared to other similar compounds, such as:

    1H-Phosphirene: The isomer of this compound, where the double bond is between the two carbon atoms.

    Phosphiranes: Saturated three-membered ring compounds containing phosphorus.

    Phospholes: Five-membered ring compounds containing phosphorus.

The uniqueness of this compound lies in its unsaturated three-membered ring structure, which imparts distinct chemical reactivity and properties compared to its saturated counterparts .

Properties

CAS No.

132515-08-3

Molecular Formula

C2H3P

Molecular Weight

58.02 g/mol

IUPAC Name

2H-phosphirene

InChI

InChI=1S/C2H3P/c1-2-3-1/h1H,2H2

InChI Key

VTRDIKSNUXRZTF-UHFFFAOYSA-N

Canonical SMILES

C1C=P1

Origin of Product

United States

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